Tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is azetidine-1-carboxylate , a four-membered saturated nitrogen-containing ring. The tert-butyl group occupies the carboxylate position at the azetidine’s 1-position, while the 3-position is substituted with a (piperidin-4-yloxy)methyl group. The full IUPAC name is tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate .
Synonyms for this compound include:
- 1-Boc-3-((4-piperidyloxy)methyl)azetidine
- tert-Butyl 3-[(piperidin-4-yloxy)methyl]azetidine-1-carboxylate
The molecular formula is C14H26N2O3 , with a molecular weight of 270.37 g/mol . Key identifiers include CAS numbers for related derivatives, such as 2126176-76-7 (hydrochloride salt variant) and 1251006-64-0 (non-salt analog) .
Molecular Geometry and Conformational Analysis
The compound’s geometry is defined by two saturated heterocycles: the azetidine (four-membered ring) and piperidine (six-membered ring). Computational studies of analogous azetidine-piperidine hybrids reveal distinct conformational preferences:
- Azetidine Ring : The four-membered ring adopts a puckered conformation to minimize angle strain. Substituents at the 3-position influence puckering dynamics, with the (piperidin-4-yloxy)methyl group introducing steric interactions that favor a twist-boat conformation .
- Piperidine Ring : The piperidine moiety typically exists in a chair conformation , with the oxygen atom at the 4-position contributing to hydrogen-bonding capabilities. The methyleneoxy linker between the azetidine and piperidine rings allows rotational flexibility, enabling adaptive molecular interactions .
Density functional theory (DFT) calculations on similar scaffolds suggest that the tert-butyl group imposes steric hindrance, stabilizing the azetidine ring in a specific puckered state. This rigidity contrasts with more flexible analogs lacking bulky substituents .
Crystallographic Data and X-ray Diffraction Studies
While direct crystallographic data for this specific compound are limited, studies on related azetidine and piperidine derivatives provide insights:
| Parameter | Azetidine Derivatives | Piperidine Derivatives |
|---|---|---|
| Bond Length (C-N) | 1.47 Å | 1.49 Å |
| Bond Angle (C-N-C) | 89.5° | 111.2° |
| Ring Puckering | 25° (twist) | Chair (0°) |
Azetidine’s smaller ring size results in significant angle strain (89.5° vs. tetrahedral 109.5°), while piperidine’s chair conformation alleviates strain through staggered bond orientations. Hydrogen-bonding networks in azetidine-piperidine hybrids often involve the tertiary amine of piperidine and ester carbonyl groups, as observed in structurally related compounds .
Comparative Analysis with Related Azetidine-Piperidine Hybrid Scaffolds
Comparative analysis highlights key structural and functional differences:
Functional Group Variations :
- JAK1 Inhibitors : Patented derivatives like {1-{1-[3-Fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile replace the tert-butyl group with fluorinated aromatic systems, enhancing target binding affinity .
- Dewar Pyridine Isosteres : Rigid bicyclic systems, such as 4H-Dewar pyridines, mimic piperidine geometry while constraining conformational flexibility. These isosteres exhibit comparable exit vector orientations but reduced entropy penalties in binding interactions .
Stereoelectronic Effects :
Synthetic Versatility :
- The methyleneoxy linker allows modular functionalization, enabling the attachment of diverse pharmacophores. This contrasts with directly fused azetidine-piperidine systems, which require complex synthetic routes .
Properties
Molecular Formula |
C14H26N2O3 |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl 3-(piperidin-4-yloxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-8-11(9-16)10-18-12-4-6-15-7-5-12/h11-12,15H,4-10H2,1-3H3 |
InChI Key |
WWJNZHOEBJKXQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Substitution on a Halomethyl Azetidine Intermediate
Step 1: Preparation of tert-butyl 3-(halomethyl)azetidine-1-carboxylate
The azetidine ring is functionalized at the 3-position with a halomethyl group (e.g., bromomethyl or chloromethyl) while the nitrogen is protected with a Boc group. This intermediate is typically prepared by halogenation of the corresponding hydroxymethyl azetidine or by direct substitution reactions on azetidine derivatives.
Step 2: Nucleophilic substitution with piperidin-4-ol
The halomethyl azetidine intermediate is reacted with piperidin-4-ol under basic conditions to form the ether linkage. Typical bases include cesium carbonate or potassium carbonate, and the reaction is carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 80 °C) for several hours.
Step 3: Workup and purification
After completion, the reaction mixture is cooled, diluted with water, and extracted with organic solvents such as dichloromethane. The organic layers are washed, dried, and concentrated. The crude product is purified by silica gel chromatography using gradients of petroleum ether and ethyl acetate.
| Parameter | Condition/Result |
|---|---|
| Base | Cesium carbonate (Cs2CO3) |
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction time | 2 hours |
| Yield | Up to 90% (for similar piperidine ether products) |
| Purification | Silica gel chromatography (petroleum ether/EtOAc gradient) |
This method is supported by analogous procedures for piperidine ether derivatives reported in the literature.
Alternative Routes: Direct Coupling and Protection Sequence
- In some cases, the piperidin-4-ol is first protected or functionalized (e.g., as a mesylate or tosylate), then reacted with the azetidine intermediate.
- The Boc protection can be introduced either before the coupling step (on azetidine nitrogen) or after the ether formation, depending on the stability of intermediates.
- Hydrogenation or catalytic steps may be employed if unsaturated intermediates are involved, as seen in related piperidine and azetidine chemistry.
Summary Table of Preparation Methods
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of tert-butyl 3-(halomethyl)azetidine-1-carboxylate | Halogenation of hydroxymethyl azetidine; Boc protection reagents | Boc protection typically via Boc2O or equivalent |
| 2 | Nucleophilic substitution with piperidin-4-ol | Piperidin-4-ol, Cs2CO3, DMF, 80 °C, 2 h | Ether bond formation via SN2 mechanism |
| 3 | Workup and purification | Extraction with CH2Cl2, drying, silica gel chromatography | Gradient elution with petroleum ether/ethyl acetate |
| 4 | Optional post-synthesis modifications | Hydrogenation or further functionalization | Depending on target derivative needs |
Research Findings and Considerations
- The use of cesium carbonate as a base in DMF is effective for promoting the nucleophilic substitution to form the ether linkage with high yield and purity.
- The Boc protecting group provides stability to the azetidine nitrogen during the reaction and purification steps, preventing side reactions.
- Purification by silica gel chromatography is standard, with solvent gradients optimized to separate the product from unreacted starting materials and side products.
- The reaction conditions (temperature, time, solvent) are critical to maximize yield and minimize decomposition or side reactions.
- The hydrochloride salt form of the compound is often isolated for improved stability and handling.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Features and Substituent Diversity
The table below highlights key structural differences between the target compound and its analogs:
Biological Activity
Tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate (CAS No. 926906-42-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic potentials, supported by data tables and relevant case studies.
- Molecular Formula : C₁₃H₂₄N₂O₃
- Molecular Weight : 256.34 g/mol
- Storage Conditions : Recommended to be stored in a dark place at 2-8°C to maintain stability and efficacy .
Synthesis
The synthesis of this compound typically involves the reaction of piperidin derivatives with azetidine carboxylic acid derivatives. The process can vary based on the substituents used, but common methods include:
- Nucleophilic Substitution : Utilizing piperidine as a nucleophile to attack azetidine derivatives.
- Esterification : Formation of the ester bond between tert-butyl and the carboxylic acid moiety.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives showed potent inhibitory effects on various cancer cell lines, including:
- MDA-MB-231 (Triple-Negative Breast Cancer) : Demonstrated an IC₅₀ value of approximately 0.126 µM, indicating strong antiproliferative effects .
- MCF-7 (Breast Cancer) : Exhibited selective toxicity with a selectivity index favoring cancer cells over normal cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells and arresting the cell cycle at the G2/M phase.
- Targeting Specific Receptors : Compounds with similar structures have shown affinity for histamine H₃ receptors, suggesting potential roles in modulating neurotransmitter systems and possibly reducing tumor growth through neurochemical pathways .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 | 0.126 | Induces apoptosis, cell cycle arrest |
| Antiproliferative | MCF-7 | 0.87 | Selective toxicity against cancer cells |
| Histamine Receptor Affinity | Human H₃R | 16.0 - 120 | Modulates neurotransmitter systems |
Case Studies
- Study on Histamine H₃ Receptor Ligands : A study synthesized various derivatives that exhibited high affinity for human histamine H₃ receptors, demonstrating anticonvulsant activity in animal models . The findings suggest that modifications to the piperidine structure can enhance biological activity.
- Anticancer Efficacy Assessment : In vivo studies involving BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with related compounds significantly inhibited lung metastasis compared to controls . This underscores the potential therapeutic application of such compounds in managing metastatic breast cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
